molecular formula C10H13NO B8815513 4-Amino-1-phenylbutan-1-one

4-Amino-1-phenylbutan-1-one

Cat. No.: B8815513
M. Wt: 163.22 g/mol
InChI Key: YVZLEAGJRDBABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-phenylbutan-1-one (CAS: 1688-71-7) is an aromatic ketone with the molecular formula C₁₀H₁₁NO, featuring a phenyl group attached to a butanone backbone and an amino substituent at the 4-position. Key properties include:

  • Molecular Weight: 161.20 g/mol
  • Structural Features: A ketone group at position 1 and an amino group at position 4 of the butanone chain .
  • Spectral Data:
    • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm) and aliphatic protons (δ 2.0–3.5 ppm) .
    • ¹³C NMR: Carbonyl carbon resonance at ~208 ppm, with aromatic carbons between 120–140 ppm .
  • Applications: Primarily used in organic synthesis, including as a precursor for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-amino-1-phenylbutan-1-one

InChI

InChI=1S/C10H13NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2

InChI Key

YVZLEAGJRDBABM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-Amino-1-phenylbutan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Properties/Applications Reference
This compound C₁₀H₁₁NO 161.20 1688-71-7 Ketone, Primary amine Hydrolysis intermediate; pharmaceutical synthesis
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₅FO 242.29 87662-02-0 Ketone, Fluorophenyl Enhanced electron-withdrawing effects; used in materials science
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O 300.45 - Ketone, Halogens (Br, Cl) Reactive intermediate in cross-coupling reactions
4-Phenylbutan-1-amine C₁₀H₁₅N 149.23 13214-66-9 Primary amine Precursor for surfactants; base in organic reactions
4-Amino-1-butanol C₄H₁₁NO 89.14 13325-10-5 Alcohol, Primary amine High solubility in polar solvents; used in polymer synthesis
4-(4-Benzoylphenyl)-1-phenylbutan-1-one C₂₃H₂₀O₂ 328.41 - Ketone, Benzoyl UV-absorbing properties; photostabilizer applications

Key Research Findings

(a) Reactivity and Stability
  • This compound undergoes hydrolysis under acidic conditions (50% H₂SO₄, 140°C) to yield carboxylic acid derivatives, a reaction critical in drug metabolite studies .
  • 1-(4-Fluorophenyl)-4-phenylbutan-1-one exhibits reduced electrophilicity compared to non-fluorinated analogs due to the electron-withdrawing fluorine substituent, impacting its reactivity in nucleophilic additions .
  • 4-Phenylbutan-1-amine demonstrates higher basicity (pKa ~10.5) than the ketone analog, making it suitable for acid-base extraction protocols .
(b) Spectral and Physical Properties
  • The carbonyl group in this compound shows a strong IR absorption band at ~1700 cm⁻¹, absent in amine analogs like 4-Phenylbutan-1-amine .
  • Halogenated derivatives (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) display distinct mass spectral fragmentation patterns due to isotope effects from bromine and chlorine .

Preparation Methods

Reaction Mechanism and Conditions

In a benzene solution, 4-chloro-1-phenylbutan-1-one reacts with excess ammonia under reflux for 48 hours. Sodium iodide facilitates the Finkelstein reaction, converting chloride to iodide, which improves the leaving group’s ability. The primary amine product is isolated as the free base or hydrochloride salt.

Key Parameters

  • Solvent : Benzene or ethanol

  • Temperature : Reflux (~80°C for benzene)

  • Catalyst : Sodium iodide (1.2 equiv)

  • Yield : ~49% (analogous dimethylamine substitution)

Workup and Purification

Post-reaction, the mixture is concentrated under vacuum. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography. For hydrochloride salt formation, the free base is treated with HCl in ethanol, yielding a crystalline solid.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic substitutionStraightforward, scalableModerate yield, long reaction time49%
Reductive aminationHigh purity, avoids alkylation side reactionsRequires specialized equipment (H₂ gas)60–75%*

*Theoretical estimate based on analogous reactions.

Industrial-Scale Considerations

Solvent Optimization

Replacing benzene with toluene or tetrahydrofuran (THF) improves safety without compromising yield. For example, THF increases reaction rates due to higher polarity.

Catalytic Enhancements

Ultrasound-assisted reactions reduce reaction time by 30–50% through improved mass transfer. Similarly, phase-transfer catalysts like tetrabutylammonium bromide accelerate iodide formation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.62 (dd, J = 4.5 Hz, 1H), 7.91 (dd, J = 8.2 Hz, 1H), 4.65 (d, J = 5.8 Hz, 2H).

  • ESI-MS : m/z 163.22 [M+H]⁺.

Purity Assessment

HPLC analysis on a C18 column (acetonitrile/water) confirms >95% purity. Residual solvents are quantified via GC-MS .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-1-phenylbutan-1-one, and how can researchers validate the product’s purity and structure?

  • Methodological Answer : Begin with Friedel-Crafts acylation of benzene with γ-butyrolactone derivatives to form the ketone backbone, followed by reductive amination to introduce the amino group. Post-synthesis, validate purity using HPLC (≥95% threshold) and characterize via 1H^1H-NMR (e.g., δ 2.8–3.2 ppm for CH2_2 adjacent to the ketone) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}). Cross-reference with spectral databases in SciFinder or Reaxys to confirm structural consistency with literature .

Q. What analytical techniques are critical for distinguishing tautomeric forms of this compound in solution?

  • Methodological Answer : Use dynamic 1H^1H-NMR experiments at variable temperatures to observe tautomeric equilibria (e.g., enamine vs. imine forms). Compare chemical shift splitting patterns and coupling constants. Complement with DFT calculations (e.g., Gaussian 16) to predict tautomer stability and correlate with experimental data .

Q. What safety protocols should be prioritized when handling this compound in a laboratory setting?

  • Methodological Answer : Assume toxicity until proven otherwise. Use fume hoods, nitrile gloves, and safety goggles. Store at –20°C in amber vials under inert atmosphere if stability data are unavailable. Consult institutional chemical hygiene plans and analog safety data sheets (e.g., structurally similar aryl amines) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

  • Methodological Answer : Employ SHELXL for refinement, testing for twinning (e.g., BASF parameter > 0.5 suggests twinning) and disorder modeling. Validate with R1_1 (<5%) and wR2_2 (<10%) metrics. If data contradictions persist, collect high-resolution synchrotron data (λ = 0.7–1.0 Å) to reduce noise and improve electron density maps .

Q. What computational approaches effectively predict the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer : Perform Fukui function analysis (using Gaussian 16) to identify electrophilic hotspots (f+^+ values) at the ketone carbon. Compare with frontier molecular orbital (FMO) theory to assess LUMO localization. Validate predictions experimentally via competitive reactions with Grignard reagents (e.g., MeMgBr vs. PhMgBr) .

Q. How should researchers design experiments to probe the compound’s metabolic stability in vitro?

  • Methodological Answer : Incubate this compound with liver microsomes (e.g., human CYP450 isoforms) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics. Include positive controls (e.g., verapamil) and negative controls (heat-inactivated microsomes) to validate assay conditions .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

  • Methodological Answer : Standardize reaction conditions (e.g., strict temperature control ±2°C, inert atmosphere). Implement QC checkpoints: mid-reaction FTIR to monitor intermediate formation and post-synthesis chiral HPLC to exclude racemization. Use DOE (Design of Experiments) to optimize critical parameters (e.g., catalyst loading, reaction time) .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting spectroscopic results (e.g., unexpected 13C^{13}C-NMR peaks), perform heteronuclear correlation experiments (HSQC, HMBC) to assign signals unambiguously. Cross-check with computational NMR predictors (e.g., ACD/Labs) .
  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on the compound’s fluorescence properties should define measurable outcomes (e.g., quantum yield) and ethical use of animal models if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.